1-Azabicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC17387562
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10) |
| Standard InChI Key | OPIOLEMLJOEWGM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CC1CC2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Bicyclic Framework
1-Azabicyclo[2.2.1]heptane-2-carboxylic acid features a norbornane-like skeleton with a nitrogen atom at the 1-position and a carboxylic acid group at the 2-position (Figure 1). The bicyclo[2.2.1]heptane system imposes significant steric constraints, limiting rotational freedom and stabilizing specific conformations. This rigidity makes it valuable for designing molecules with predefined three-dimensional architectures .
Table 1: Key Properties of Ethyl 1-Azabicyclo[2.2.1]heptane-2-carboxylate (Derivative)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | |
| Molecular Weight | 169.22 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 219.2 ± 23.0 °C | |
| Flash Point | 83.6 ± 13.5 °C | |
| LogP (Partition Coefficient) | 0.88 |
The ethyl ester derivative, a closely related compound, exhibits moderate hydrophobicity (LogP = 0.88) and stability under standard conditions, as evidenced by its boiling and flash points . While direct data for the carboxylic acid form is scarce, its physicochemical properties are expected to differ primarily in solubility and reactivity due to the presence of the ionizable carboxylic acid group.
Synthesis and Derivative Formation
Synthetic Routes to Bicyclic Intermediates
The synthesis of 1-azabicyclo[2.2.1]heptane derivatives often begins with Diels-Alder reactions between dienes and dienophiles. For example, methyl 2-benzamidoacrylate reacts with Danishefsky’s diene to yield trans-methoxycyclohexanone intermediates, which undergo further functionalization . Key steps include:
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Reduction and Sulfonation: Alcohol intermediates are reduced using agents like L-Selectride® and subsequently treated with methanesulfonyl chloride to form mesylates .
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Bridgehead Cyclization: Base-promoted intramolecular nucleophilic displacement (e.g., with tBuOK) facilitates the formation of the bicyclic framework .
Applications in Drug Discovery and Peptide Engineering
Conformationally Restricted Peptide Analogues
Incorporating bicyclic amino acids like 1-azabicyclo[2.2.1]heptane-2-carboxylic acid into peptides alters backbone dihedral angles (e.g., φ and ψ), stabilizing non-canonical secondary structures. For example, replacing 4-hydroxyproline in peptides with constrained analogues induces distinct conformational profiles, impacting biological activity .
Table 2: Impact of Bicyclic Amino Acids on Peptide Conformation
| Amino Acid Substitute | Dihedral Angle (φ, ψ) | Structural Effect |
|---|---|---|
| 4-Hydroxyproline | (-75°, 145°) | Classic β-turn stabilization |
| exo-3-HyAhc | (-60°, 130°) | Compressed β-turn geometry |
| endo-3-HyAhc | (-85°, 155°) | Extended turn formation |
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